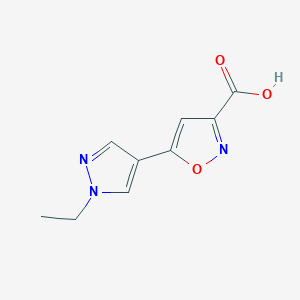

5-Cyclopropyl-1-methylimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Cyclopropyl-1-methylimidazole is a type of imidazole derivative . Imidazoles are an important class of heterocyclic compounds that have a wide range of applications .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives, such as 5-Cyclopropyl-1-methylimidazole, often involves similar methods .Molecular Structure Analysis

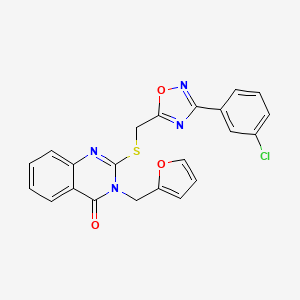

The molecular formula of 5-Cyclopropyl-1-methylimidazole is C7H10N2 . It has a unique chemical complexity despite its small structure .Chemical Reactions Analysis

1-Methylimidazole, a related compound, forms adducts with Lewis acids such as molybdenum perfluorobutyrate and [Rh (CO) 2 Cl] 2 . The donor properties of 1-methylimidazole have been analyzed by the ECW model .Physical And Chemical Properties Analysis

5-Cyclopropyl-1-methylimidazole has a molecular weight of 122.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Cyclopropyl-1-methylimidazole, focusing on six unique fields:

Pharmaceuticals and Drug Development

5-Cyclopropyl-1-methylimidazole is a valuable scaffold in medicinal chemistry due to its ability to interact with various biological targets. Its imidazole ring can mimic the structure of histidine, making it useful in the design of enzyme inhibitors and receptor antagonists. This compound has been explored for its potential in developing new drugs for treating infections, cancer, and neurological disorders .

Catalysis

In the field of catalysis, 5-Cyclopropyl-1-methylimidazole serves as a ligand in metal-catalyzed reactions. Its unique structure allows it to stabilize metal complexes, enhancing their catalytic activity. This application is particularly significant in organic synthesis, where it can facilitate various transformations, including cross-coupling reactions and hydrogenation processes .

Material Science

5-Cyclopropyl-1-methylimidazole is used in the development of advanced materials, such as polymers and nanomaterials. Its incorporation into polymer chains can improve the thermal stability and mechanical properties of the resulting materials. Additionally, it can be used to functionalize nanoparticles, enhancing their performance in applications like drug delivery and imaging .

Agricultural Chemistry

In agricultural chemistry, 5-Cyclopropyl-1-methylimidazole is investigated for its potential as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests or weeds makes it a promising candidate for developing new agrochemicals. Research in this area focuses on optimizing its efficacy and minimizing its environmental impact .

Electrochemistry

The electrochemical properties of 5-Cyclopropyl-1-methylimidazole make it suitable for use in batteries and fuel cells. It can act as an electrolyte additive, improving the conductivity and stability of electrochemical cells. This application is crucial for developing more efficient and durable energy storage and conversion devices .

Biochemical Research

In biochemical research, 5-Cyclopropyl-1-methylimidazole is used as a tool to study enzyme mechanisms and protein interactions. Its ability to bind to active sites of enzymes allows researchers to investigate the structure and function of these biomolecules. This application is essential for understanding fundamental biological processes and developing new therapeutic strategies .

Mécanisme D'action

Target of Action

5-Cyclopropyl-1-methylimidazole is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to interact with various targets, including Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . .

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, such asazole-heme coordination , hydrogen binding , and cation interactions .

Biochemical Pathways

For instance, azole antifungal agents, which are imidazole derivatives, inhibit cytochrome P450 sterol 14α-demethylase (CYP51) , a key enzyme of sterol biosynthesis in fungi .

Pharmacokinetics

It’s known that the compound is aliquid at room temperature , which could potentially influence its absorption and distribution.

Result of Action

It’s known that imidazole derivatives can exhibit significant antimicrobial activities against tested pathogenic fungi and bacteria .

Action Environment

It’s known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-cyclopropyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-5-8-4-7(9)6-2-3-6/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIYDOPMIFAPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-1-methylimidazole | |

CAS RN |

1595731-50-2 |

Source

|

| Record name | 5-cyclopropyl-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)

![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)

![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2440132.png)

![4-{1-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2440137.png)